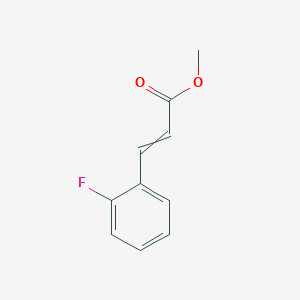
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester is an organic compound with the molecular formula C10H9FO2. It is a derivative of cinnamic acid, where a fluorine atom is substituted at the second position of the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester can be synthesized through several methods. One common approach involves the reaction of methyl cinnamate with a fluorinating agent. For instance, the reaction of methyl cinnamate with Selectfluor in the presence of a base can yield methyl 2-fluorocinnamate . Another method involves the use of fluorinated reagents in a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of methyl 2-fluorocinnamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions is crucial to achieve efficient production. Common industrial methods may include the use of continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Formation of 2-fluorobenzyl alcohol.
Substitution: Formation of various substituted cinnamates depending on the nucleophile used.
科学的研究の応用
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of methyl 2-fluorocinnamate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
- Methyl cinnamate
- Methyl 4-fluorocinnamate
- Methyl 4-hydroxycinnamate
Uniqueness
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to methyl cinnamate, the fluorine substitution at the second position can enhance its stability and alter its interaction with biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .
特性
CAS番号 |
59845-58-8 |
|---|---|
分子式 |
C10H9FO2 |
分子量 |
180.17 g/mol |
IUPAC名 |
methyl 3-(2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChIキー |
HEGMSNMENPDWJB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=CC=CC=C1F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














